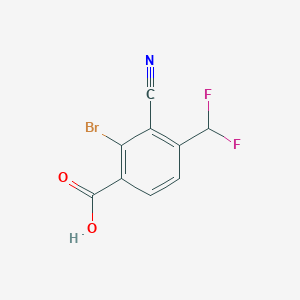

2-Bromo-3-cyano-4-(difluoromethyl)benzoic acid

CAS No.: 1805487-20-0

Cat. No.: VC2759191

Molecular Formula: C9H4BrF2NO2

Molecular Weight: 276.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1805487-20-0 |

|---|---|

| Molecular Formula | C9H4BrF2NO2 |

| Molecular Weight | 276.03 g/mol |

| IUPAC Name | 2-bromo-3-cyano-4-(difluoromethyl)benzoic acid |

| Standard InChI | InChI=1S/C9H4BrF2NO2/c10-7-5(9(14)15)2-1-4(8(11)12)6(7)3-13/h1-2,8H,(H,14,15) |

| Standard InChI Key | OUBPWZNARYEPIP-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1C(F)F)C#N)Br)C(=O)O |

| Canonical SMILES | C1=CC(=C(C(=C1C(F)F)C#N)Br)C(=O)O |

Introduction

2-Bromo-3-cyano-4-(difluoromethyl)benzoic acid is an organic compound characterized by the presence of a bromine atom, a cyano group, and a difluoromethyl group attached to a benzoic acid core. This compound is notable for its potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The molecular formula for this compound is C₉H₄BrF₂NO₂, and it has been identified under the CAS number 1805411-79-3 .

Synthesis Methods

The synthesis of 2-Bromo-3-cyano-4-(difluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This method allows for the introduction of the difluoromethyl group onto the aromatic ring.

Applications

2-Bromo-3-cyano-4-(difluoromethyl)benzoic acid has several significant applications:

-

Medicinal Chemistry: Its unique structure allows it to potentially inhibit certain enzymes or receptors, making it a candidate for drug development.

-

Materials Science: The compound's functional groups impart properties that can be useful in the development of new materials.

-

Agrochemicals: It may serve as an intermediate in the synthesis of compounds with agricultural applications.

Comparison with Similar Compounds

Research Findings

Research on 2-Bromo-3-cyano-4-(difluoromethyl)benzoic acid highlights its potential in various fields due to its unique combination of functional groups. The difluoromethyl group enhances lipophilicity, which can influence biological activity and reactivity. The cyano group contributes to its electronic properties, making it suitable for applications where specific molecular interactions are required.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume